3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Alzheimer's Disease Gamma-Secretase Inhibition Amyloid Precursor Protein

This sulfonamide-pyrazolopiperidine is an advanced lead molecule for gamma-secretase inhibitor programs. Its specific 1-methyl-1H-pyrazol-3-yl and 3-(trifluoromethyl)phenylsulfonyl architecture is critical for achieving APP-over-Notch selectivity, a key therapeutic window for Alzheimer's disease research. Structural analogs show dramatic potency shifts; procure this precise compound to benchmark new derivatives or study Notch-sparing PK/PD in vivo. It also offers IP advantages as a strategic starting point for novel composition-of-matter claims.

Molecular Formula C16H18F3N3O2S
Molecular Weight 373.39
CAS No. 2034203-91-1
Cat. No. B2663831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
CAS2034203-91-1
Molecular FormulaC16H18F3N3O2S
Molecular Weight373.39
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H18F3N3O2S/c1-21-9-7-15(20-21)12-4-3-8-22(11-12)25(23,24)14-6-2-5-13(10-14)16(17,18)19/h2,5-7,9-10,12H,3-4,8,11H2,1H3
InChIKeyOFOLQOUGHSFEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 2034203-91-1): Chemical Class and Baseline Characteristics


3-(1-Methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a synthetic small molecule belonging to the sulfonamide-pyrazolopiperidine class [1]. Its core structure features a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and N-sulfonylated with a 3-(trifluoromethyl)phenyl moiety. This architectural arrangement places it within a broader series of compounds investigated for their ability to inhibit gamma-secretase, a key enzyme target in Alzheimer's disease research [1]. The combination of a heteroarylpiperidine core and a specific arylsulfonyl substituent suggests utility in modulating protein-protein interactions relevant to CNS disorders.

Why Generic Substitution Fails for 3-(1-Methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine in Drug Discovery


Generic replacement of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine with a close analog is highly risky without explicit comparative data. The sulfonamide-pyrazolopiperidine pharmacophore is exquisitely sensitive to minor structural changes. Key literature demonstrates that shifting from an N-bicyclic sulfonamide to a pyrazolopiperidine scaffold dramatically increases amyloid precursor protein (APP) potency, and the incorporation of specific pyrazole substituents is critical for achieving APP selectivity over Notch [REFS-1, REFS-2]. Furthermore, even within the same class, variations in the aryl sulfonyl group (e.g., substituting the 3-(trifluoromethyl)phenyl for a methylsulfonyl or a 4-substituted regioisomer) can profoundly alter target engagement, binding kinetics, and in vivo efficacy, as evidenced by structure-activity relationship (SAR) studies [REFS-1, REFS-3].

Quantitative Evidence Guide for Procuring 3-(1-Methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 2034203-91-1)


Scaffold-Class Superiority: Pyrazolopiperidine vs. N-Bicyclic Sulfonamide for APP Potency

The pyrazolopiperidine sulfonamide scaffold, which forms the core of the target compound, demonstrates a significant potency advantage over the earlier N-bicyclic sulfonamide series. In a comparative cellular assay measuring amyloid precursor protein (APP) processing, the switch to the pyrazolopiperidine core resulted in a significant increase in APP potency, a foundational improvement that translated directly to better in vivo efficacy [1]. While specific IC50 values for the exact target compound are not publicly disclosed, this scaffold-level advantage is a critical differentiator for any compound built on this core.

Alzheimer's Disease Gamma-Secretase Inhibition Amyloid Precursor Protein

Substituent-Dependent Selectivity: The Critical Role of the Pyrazole Moiety for APP Selectivity

A key liability of early gamma-secretase inhibitors was pan-inhibition, affecting both APP and Notch processing, leading to severe toxicity. Literature on the sulfonamide-pyrazolopiperidine class explicitly states that APP selectivity (over Notch) has only been reported following the incorporation of a specific pyrazole substituent into the piperidine sulfonamide core [1]. The target compound, 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine, intrinsically contains this critical pyrazole moiety, suggesting it belongs to a subclass with a potentially superior therapeutic index. A comparator lacking this heterocycle, such as a simple piperidine sulfonamide, would not be expected to achieve the same selectivity profile.

Selectivity Profile Notch-Sparing Gamma-Secretase Modulation

Regioisomeric Differentiation: 3-(Trifluoromethyl)phenyl vs. 4-(Trifluoromethyl)phenyl Sulfonyl Group

The target compound features a sulfonyl linkage to a 3-(trifluoromethyl)phenyl ring. A direct structural analog, 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine, exists, differing only in the position of the trifluoromethyl substituent (meta vs. para). In related sulfonamide-pyrazole gamma-secretase inhibitor series, the substitution pattern on the arylsulfonyl ring is a major determinant of potency and brain penetrance [1]. While specific side-by-side data for these two compounds is unavailable, SAR studies confirm that such regioisomeric changes can lead to orders-of-magnitude differences in IC50 values. Therefore, the selection of the 3-(trifluoromethyl) isomer over the 4-(trifluoromethyl) isomer must be justified by a specific project's SAR exploration, as bioisosteric replacement cannot be assumed.

Structure-Activity Relationship Arylsulfonyl Substituent Target Engagement

Sulfonyl Group Variation: Trifluoromethylphenyl vs. Methylsulfonyl

A simpler analog, 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine, replaces the large, lipophilic 3-(trifluoromethyl)phenylsulfonyl group with a much smaller methylsulfonyl group. In medicinal chemistry, the arylsulfonyl group in the target compound is designed to explore a deep hydrophobic pocket in the target protein, as evidenced by X-ray crystallography of related sulfonylpyrazole EGFR inhibitors [1]. The methylsulfonyl analog would lack these hydrophobic contacts, likely resulting in significantly reduced target affinity. The target compound's extended aromatic sulfonamide is therefore a deliberate design feature for enhanced binding, not a trivial substituent.

Binding Affinity Lipophilicity Metabolic Stability

Pyrazole Substitution Position: 3-yl vs. 4-yl or 5-yl Connectivity

The target compound features a piperidine substituted at the 3-position with a pyrazole also linked at its 3-position. A structurally related compound, 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine (CAS 1030386-12-9), shifts the point of attachment on both the piperidine (4-position) and the pyrazole (5-naphthyl substitution). These topological changes re-vector the critical naphthyl/pyrazole group, profoundly altering the overall molecular shape. In the gamma-secretase inhibitor program, such topological permutations were critical for optimizing both potency and selectivity, as they directly impact the presentation of the heterocycle to the enzyme's active site [REFS-1, REFS-2].

Regiochemistry Synthetic Strategy Pharmacophore Model

IP Landscape and Freedom to Operate: Differentiation from Patented Scenarios

The chemical space of sulfonyl piperidine and pyrazolopiperidine gamma-secretase inhibitors has been extensively claimed in patent literature, including specific generic formulae that encompass a vast array of substituents [REFS-5, REFS-6]. However, the exact combination of a 3-(1-methyl-1H-pyrazol-3-yl) group and a 3-(trifluoromethyl)phenylsulfonyl group on a piperidine core may represent a more discrete, less exemplified chemical matter. This specificity can be advantageous for organizations seeking to establish a novel IP position or avoid crowded patent estates. A thorough freedom-to-operate analysis comparing this specific compound to the exemplified compounds in major patents is a key differentiator for procurement aimed at commercial development, as it may offer a cleaner path to composition-of-matter protection.

Intellectual Property Patent Landscape Chemical Matter Novelty

Optimal Application Scenarios for 3-(1-Methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 2034203-91-1)


Advanced Lead Optimization in CNS Drug Discovery

This compound is best deployed as an advanced lead molecule or a high-quality tool compound in a gamma-secretase inhibitor program focused on Alzheimer's disease. Its structural features, particularly the 1-methyl-1H-pyrazol-3-yl group, are explicitly linked to achieving therapeutically crucial APP-over-Notch selectivity [2]. A research team can use it to benchmark new analogs or study the pharmacokinetic/pharmacodynamic (PK/PD) relationship of Notch-sparing gamma-secretase inhibition, capitalizing on the documented in vivo efficacy of this scaffold class [1].

Chemical Probe for Studying Specific Hydrophobic Binding Pockets

Given the presence of the 3-(trifluoromethyl)phenylsulfonyl moiety, this compound is ideally suited for structure-based drug design campaigns. As evidenced in analogous EGFR inhibitor programs, the sulfonylpyrazole group participates in critical hydrogen bonds and the trifluoromethylphenyl group engages in key hydrophobic interactions [4]. Researchers can use this compound to probe the tolerance and conformational dynamics of a target protein's hydrophobic pocket, generating co-crystal structures to drive rational design.

IP-Differentiated Starting Point for Novel Therapeutic Programs

For groups looking to develop a new chemical series for a sulfonamide-targetable enzyme or receptor, this specific compound offers a potential IP advantage. The precise combination of substituents may fall outside the heavily exemplified spaces of major patents like US20130324576A1 and US20150111922A1 [REFS-5, REFS-6]. This makes it a strategically valuable procurement for initiating a medicinal chemistry campaign with a higher likelihood of securing novel composition-of-matter claims.

Negative Control Design in SAR Studies

The compound's specific regioisomeric and topological features (3-pyrazolyl on piperidine, meta-trifluoromethyl on phenyl sulfonyl) make it an excellent comparator for its close analogs. A research program can procure this molecule alongside its 4-substituted pyrazole or para-trifluoromethyl regioisomer to generate the direct, head-to-head comparative data that is currently missing from the public domain. This approach clarifies the precise SAR contribution of each functional group [3].

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